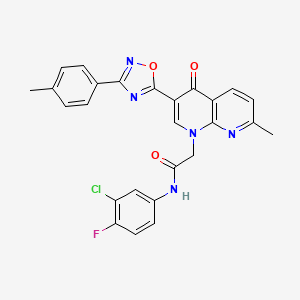
N-(3-chloro-4-fluorophenyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H19ClFN5O3 and its molecular weight is 503.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that is part of the metabotropic glutamate receptor family. It plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGlu4 . As a PAM, it enhances the receptor’s response to its natural ligand, glutamate. This results in an increased activation of the receptor, leading to a more significant physiological response.
Pharmacokinetics
The compound has been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests a diverse range of biological activities, particularly in the fields of oncology and antifungal treatments. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C23H19ClF N5O2, with a molecular weight of approximately 441.87 g/mol. The presence of halogen atoms and multiple functional groups in its structure indicates potential reactivity and biological activity.
The compound's biological activity can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The oxadiazole and naphthyridine moieties in the compound are known to exhibit significant pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In a study involving the A549 lung cancer cell line, the compound showed an IC50 value of 5.9 ± 1.7 µM, indicating effective inhibition of cell proliferation at low concentrations .
- Apoptosis Induction : The compound was found to induce apoptosis in a dose-dependent manner, with significant increases in early and late apoptotic cells observed at concentrations of 10 µM and 15 µM .
Antifungal Activity
The compound has also been evaluated for its antifungal properties:
- Minimum Inhibitory Concentration (MIC) : Preliminary tests showed promising antifungal activity against common fungal strains with MIC values comparable to established antifungal agents .
Data Tables
Case Studies
- Cytotoxic Evaluation : A study conducted on a series of naphthyridine derivatives highlighted the relationship between structural modifications and biological activity. The introduction of electron-withdrawing groups (like Cl and F) significantly enhanced cytotoxicity against cancer cell lines.
- Antifungal Efficacy : Another investigation assessed the antifungal properties of derivatives containing oxadiazole rings. The findings suggested that modifications at specific positions on the phenyl ring could lead to improved inhibitory effects against fungal pathogens.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN5O3/c1-14-3-6-16(7-4-14)24-31-26(36-32-24)19-12-33(25-18(23(19)35)9-5-15(2)29-25)13-22(34)30-17-8-10-21(28)20(27)11-17/h3-12H,13H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOZUHWZBAMIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














